Ethyl 5-Bromo-7-fluoroindole-3-carboxylate
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Overview
Description
Ethyl 5-Bromo-7-fluoroindole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of Ethyl 5-Bromo-7-fluoroindole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Bromination: The indole derivative is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The brominated intermediate is then fluorinated at the 7-position using a fluorinating agent like Selectfluor.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 5-Bromo-7-fluoroindole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, the bromine atom can be replaced by an amine group using a palladium-catalyzed Buchwald-Hartwig amination.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-Bromo-7-fluoroindole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It is used in the development of organic electronic materials and dyes due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-7-fluoroindole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Ethyl 5-Bromo-7-fluoroindole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-Bromoindole-3-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Ethyl 7-Fluoroindole-3-carboxylate: Lacks the bromine atom, which can influence its chemical properties and applications.
Ethyl 5-Chloro-7-fluoroindole-3-carboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological interactions.
The uniqueness of this compound lies in the combined presence of both bromine and fluorine atoms, which can provide distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 5-bromo-7-fluoroindole-3-carboxylate (EBFIC) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of EBFIC, including its mechanisms, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
EBFIC is an indole derivative characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 7-position of the indole ring. Its molecular formula is C₁₃H₉BrFNO₂, and it exhibits properties typical of indole derivatives, such as lipophilicity and potential for receptor interactions.
Research indicates that EBFIC may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : EBFIC has been evaluated for its activity on different GPCRs, particularly those involved in neuropharmacology. For instance, compounds with similar structures have shown agonistic effects on RXFP3 and RXFP4 receptors, which are implicated in stress responses and appetite regulation .
- Kinase Inhibition : Indole derivatives are known to inhibit kinases such as GSK-3β, which plays a crucial role in cancer cell proliferation. EBFIC's structural analogs have demonstrated significant inhibitory activity against GSK-3β, suggesting that EBFIC may also possess similar properties .
Pharmacological Evaluation
The pharmacological profile of EBFIC has been explored through various assays:
- Cell-Based Assays : EBFIC has been tested in CHO-hRXFP3 cell lines to evaluate its ability to modulate cAMP levels. The results indicated that modifications at specific positions on the indole ring could enhance or diminish agonist potency .
- Antiproliferative Activity : Similar indole compounds have exhibited antiproliferative effects against various cancer cell lines. For example, benzofuran-3-yl-(indol-3-yl)maleimides demonstrated low micromolar to nanomolar concentrations of activity against pancreatic cancer cells, highlighting the potential for EBFIC in cancer therapeutics .
Structure-Activity Relationships (SAR)
The SAR studies of indole derivatives reveal that:
- Substituent Effects : The introduction of halogen atoms at different positions on the indole ring significantly influences biological activity. For instance, replacing fluorine with bromine generally results in decreased potency against certain targets .
- Functional Group Modifications : Adding electron-withdrawing groups or varying alkyl substitutions can enhance the compound's efficacy. The presence of a carboxylic acid or ester group at strategic positions can lead to improved receptor binding and potency .
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to EBFIC:
- Neuropharmacological Studies : A study investigated how similar indole derivatives affect synaptic plasticity and neuronal growth through modulation of AMPA receptors and TrkB signaling pathways. These findings suggest that EBFIC could potentially influence neurogenesis and synaptic repair mechanisms .
- Cancer Research : Research on GSK-3β inhibitors has highlighted the role of indole derivatives in inhibiting cancer cell growth. Compounds with structural similarities to EBFIC were tested in vitro against various cancer lines, demonstrating significant antiproliferative effects .
Properties
Molecular Formula |
C11H9BrFNO2 |
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Molecular Weight |
286.10 g/mol |
IUPAC Name |
ethyl 5-bromo-7-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)8-5-14-10-7(8)3-6(12)4-9(10)13/h3-5,14H,2H2,1H3 |
InChI Key |
PNWVWGISYHTMON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2F)Br |
Origin of Product |
United States |
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